CYP51-IN-12

Antifungal Dermatophyte CYP51 Inhibitor

CYP51-IN‑12 is a rationally designed fluconazole analog with a 4‑nitrophenylmethyl(prop‑2‑en‑1‑yl)amino side chain, delivering a 4‑fold potency gain over related analogs (MIC80 15.6 ng/mL). This distinct SAR profile makes it the definitive choice for reproducible dose‑response assays, dermatophyte research, and CYP51 mechanism studies—avoiding the variability of generic fluconazole.

Molecular Formula C21H21F2N5O3
Molecular Weight 429.4 g/mol
CAS No. 1155361-10-6
Cat. No. B1497880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP51-IN-12
CAS1155361-10-6
Molecular FormulaC21H21F2N5O3
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESC=CCN(CC1=CC=C(C=C1)[N+](=O)[O-])CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C21H21F2N5O3/c1-2-9-26(11-16-3-6-18(7-4-16)28(30)31)12-21(29,13-27-15-24-14-25-27)19-8-5-17(22)10-20(19)23/h2-8,10,14-15,29H,1,9,11-13H2
InChIKeyFZMWGFNRTRITGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYP51-IN-12 (CAS 1155361-10-6) Antifungal Potency and Procurement Guide


CYP51-IN-12, also designated as compound 1l or CYP51-IN-2, is a synthetic triazole derivative that functions as a sterol 14α-demethylase (CYP51) inhibitor . It is a direct analog of the first-line antifungal drug fluconazole, belonging to the class of azole antifungals [1]. The compound is primarily utilized in research settings for its potent inhibitory activity against fungal CYP51 enzymes, with a reported MIC80 of 15.6 ng/mL against both Microsporum gypseum and Candida albicans [2].

Why CYP51-IN-12 is Not Interchangeable with Standard Fluconazole in Research Applications


Generic substitution with standard fluconazole fails in research contexts requiring precise structure-activity relationship (SAR) data due to the substantial difference in molecular architecture and resulting potency. CYP51-IN-12 belongs to a series of 3-substituted-2-propanol analogs of fluconazole (compounds 1a–n) that were specifically designed to enhance antifungal activity through targeted modifications to the fluconazole scaffold [1]. While both compounds share the core mechanism of CYP51 inhibition, CYP51-IN-12's unique structural features—including a 4-nitrophenylmethyl(prop-2-en-1-yl)amino side chain—are associated with a marked increase in antifungal potency compared to the parent drug. Substituting CYP51-IN-12 with generic fluconazole would therefore introduce significant variability in experimental outcomes, compromising the reproducibility of dose-response relationships and mechanism-of-action studies that depend on the compound's specific molecular profile [1].

Quantitative Differentiation of CYP51-IN-12 (CAS 1155361-10-6) Against Comparators


Potency Against Microsporum gypseum: CYP51-IN-12 vs. Fluconazole (Class-Level Inference)

CYP51-IN-12 belongs to a series of fluconazole analogs (compounds 1a–n) that were designed and synthesized to improve upon the antifungal activity of the parent drug. The original research publication explicitly states that 'compounds 1a–n exhibited higher activity against nearly all fungi tested except Aspergillus fumigatus than fluconazole' [1]. While individual MIC80 values for compound 1l are not directly tabulated in the abstract, this class-level evidence demonstrates that CYP51-IN-12, as a member of this series, possesses superior in vitro potency compared to fluconazole against dermatophytes such as Microsporum gypseum. This inference is supported by vendor data reporting an MIC80 of 15.6 ng/mL for CYP51-IN-12 .

Antifungal Dermatophyte CYP51 Inhibitor MIC80

Potency Against Candida albicans: CYP51-IN-12 vs. Fluconazole (Class-Level Inference)

CYP51-IN-12 is part of a series of triazole derivatives (compounds 1a–n) that were evaluated for their activity against Candida albicans. The research publication notes that certain analogs within this series (specifically 1a, 1b, and 2b) demonstrated a 128-fold increase in activity compared to fluconazole, with an MIC80 of 0.0039 μg/mL [1]. While CYP51-IN-12 (compound 1l) is not among the explicitly highlighted analogs, it is a member of the same structurally defined class (1a–n) that was found to exhibit higher activity than fluconazole against nearly all tested fungi [1]. Vendor data confirms an MIC80 of 15.6 ng/mL for CYP51-IN-12 against C. albicans [2].

Antifungal Candida CYP51 Inhibitor MIC80

Direct Comparison of CYP51-IN-12 to a Closely Related Analog (CYP51-IN-2/Compound 1b)

CYP51-IN-12 (compound 1l) can be directly compared to CYP51-IN-2 (compound 1b), a closely related analog from the same series. Both compounds are fluconazole analogs and share the same core structure but differ in their side chains. Vendor data indicates that CYP51-IN-2 (compound 1b) exhibits an MIC80 of 62.5 ng/mL against Microsporum gypseum and Candida albicans [1]. In contrast, CYP51-IN-12 (compound 1l) demonstrates an MIC80 of 15.6 ng/mL against the same organisms . This represents a 4-fold improvement in potency for CYP51-IN-12 over its direct analog, highlighting the impact of the specific structural modification on antifungal activity.

Structure-Activity Relationship Triazole Analog CYP51 Inhibitor MIC80

Optimal Application Scenarios for CYP51-IN-12 (CAS 1155361-10-6) Based on Quantitative Evidence


Dermatophyte Research: In Vitro Susceptibility Testing Against Microsporum gypseum

CYP51-IN-12 is ideally suited for in vitro assays investigating antifungal activity against dermatophytes, particularly Microsporum gypseum. Its reported MIC80 of 15.6 ng/mL against this organism provides a robust and quantifiable benchmark for potency. Researchers can leverage this specific activity data to design dose-response experiments, compare the efficacy of novel compounds, or investigate mechanisms of resistance in dermatophyte models [1].

Candida albicans Infection Models: Establishing Precise Dose-Response Relationships

The compound's defined MIC80 of 15.6 ng/mL against Candida albicans makes it a valuable tool for research focused on this clinically significant yeast. This precise quantitative data enables the establishment of accurate dose-response curves and facilitates comparisons with other antifungal agents or experimental compounds. Its use is particularly relevant in studies aiming to elucidate the molecular pharmacology of CYP51 inhibition in Candida species [1].

Structure-Activity Relationship (SAR) Studies: Differentiating Within the Triazole Analog Series

CYP51-IN-12 (compound 1l) is a critical component for SAR investigations within the fluconazole analog series (compounds 1a–n) [1]. Its 4-fold improvement in potency over the closely related analog CYP51-IN-2 (compound 1b) [2] provides a clear quantitative differentiator. This allows researchers to correlate specific structural modifications (e.g., the 4-nitrophenylmethyl(prop-2-en-1-yl)amino side chain) with enhanced antifungal activity, facilitating the rational design of next-generation CYP51 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYP51-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.